Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride

説明

Structural and Functional Significance

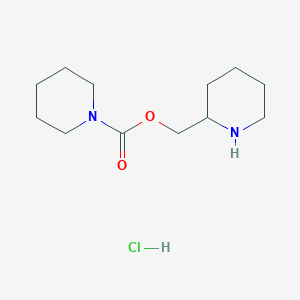

Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride possesses a molecular formula of C12H23ClN2O2 and a molecular weight of 262.78 grams per mole. The compound's structure features two distinct piperidine rings connected through a methylene bridge to a carboxylate ester linkage, creating a unique bicyclic nitrogen-containing heterocyclic system. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound.

The structural architecture of this compound demonstrates significant chemical versatility through its multiple functional groups. The primary structural components include a six-membered saturated nitrogen heterocycle (piperidine) at the 2-position, connected via a methylene spacer to another piperidine ring that bears a carboxylate ester functionality at the 1-position. This arrangement creates opportunities for diverse chemical modifications and biological interactions due to the presence of multiple nitrogen atoms and the ester functional group.

The compound's three-dimensional conformation allows for specific spatial arrangements that can influence its reactivity patterns and potential biological activities. The simplified molecular-input line-entry system representation is O=C(N1CCCCC1)OCC2CCCCN2.Cl, which clearly illustrates the connectivity between the two piperidine systems through the ester linkage. The MDL number MFCD28397764 serves as an additional unique identifier for this compound in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H23ClN2O2 | |

| Molecular Weight | 262.78 g/mol | |

| Chemical Abstracts Service Number | 1803601-95-7 | |

| MDL Number | MFCD28397764 | |

| PubChem Compound Identifier | 119031278 |

Historical Context and Research Evolution

The development of this compound emerged from the broader exploration of piperidine-containing compounds in medicinal chemistry research. The parent compound 1-(piperidin-2-ylmethyl)piperidine, bearing Chemical Abstracts Service number 81310-55-6, was first documented in chemical literature with creation dates tracing back to 2005. This foundational compound, with molecular formula C11H22N2 and molecular weight 182.31 grams per mole, served as a crucial precursor for the subsequent development of carboxylated derivatives.

The synthetic methodology for creating piperidine carboxylate derivatives has evolved significantly over the past two decades, driven by increasing recognition of their potential in pharmaceutical applications. Research into 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has demonstrated the therapeutic potential of piperidine-based structures, particularly in protein kinase B inhibition studies. These investigations revealed that modifications to piperidine scaffolds could significantly enhance selectivity and bioavailability compared to earlier benzyl-substituted analogs.

The progression from simple piperidine derivatives to more complex carboxylated systems reflects the systematic approach of medicinal chemists to optimize pharmacological properties while maintaining synthetic accessibility. Historical patent literature, including documents from 2020, indicates ongoing research interest in piperidine-containing compounds for treating various hemoglobinopathies and related conditions. This sustained research attention underscores the continued relevance of such structural motifs in contemporary drug discovery efforts.

The chemical modification history of piperidine systems has been marked by strategic substitution patterns designed to enhance specific properties. The introduction of carboxylate ester functionalities, as seen in this compound, represents a logical evolution from earlier simpler derivatives, offering improved synthetic versatility and potential for further structural elaboration.

Current Academic and Industrial Relevance

Contemporary research applications of this compound span multiple domains within organic synthesis and pharmaceutical chemistry. The compound serves as a valuable intermediate in the synthesis of more complex nitrogen-containing heterocycles, particularly those requiring precise spatial arrangement of multiple basic centers. Academic research institutions utilize this compound as a building block for exploring novel synthetic methodologies and developing new pharmaceutical leads.

Industrial applications center primarily on the compound's role as a synthetic intermediate in pharmaceutical manufacturing processes. Chemical suppliers such as American Elements, Aaron Chemicals, and AK Scientific maintain inventory of this compound in various purities, typically 95% or higher, indicating sustained commercial demand. The availability of this compound in research quantities ranging from 50 milligrams to 1 gram suggests its utilization in early-stage drug discovery and development programs.

The compound's relevance in current medicinal chemistry research is evidenced by its structural similarity to clinically investigated molecules. Related compounds such as tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate hydrochloride demonstrate the broader family of piperidine carboxylates under investigation for various therapeutic applications. These structural analogs share common synthetic pathways and potentially similar biological activity profiles.

Research institutions currently employ this compound in structure-activity relationship studies aimed at understanding the influence of linker length and substitution patterns on biological activity. The compound's dual piperidine system provides an excellent model for investigating the effects of conformational flexibility on target binding and selectivity. This research approach has proven particularly valuable in optimizing compounds for specific therapeutic targets while minimizing off-target effects.

| Research Application | Current Status | Commercial Availability |

|---|---|---|

| Synthetic Intermediate | Active Research | Multiple Suppliers |

| Structure-Activity Studies | Ongoing | 95% Purity Standard |

| Pharmaceutical Development | Early Stage | Research Quantities |

| Methodology Development | Academic Focus | Gram-Scale Available |

The compound's current academic relevance extends to its use in teaching advanced organic chemistry concepts, particularly those related to nitrogen heterocycle synthesis and ester chemistry. Graduate-level research programs frequently employ such compounds to illustrate synthetic challenges and solutions in contemporary pharmaceutical chemistry. The availability of detailed structural and spectroscopic data for this compound makes it particularly suitable for educational applications in chemical characterization and analysis.

特性

IUPAC Name |

piperidin-2-ylmethyl piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11;/h11,13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWJKDSVJCYLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions: Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

科学的研究の応用

Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

類似化合物との比較

Piperidin-2-ylmethyl Morpholine-4-carboxylate Hydrochloride

- Structure : Replaces the terminal piperidine ring with a morpholine moiety.

- Key Differences : Morpholine introduces an oxygen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity compared to piperidine. This may influence solubility and metabolic stability.

- Applications : Morpholine derivatives are often used in kinase inhibitors and antimicrobial agents due to their improved water solubility .

tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate Hydrochloride

- Structure: Features a tert-butyl carbamate protective group on the piperidine nitrogen and an aminomethyl side chain.

- Key Differences : The tert-butyl group enhances steric bulk and stability under acidic conditions, making it a common intermediate in peptide synthesis. The free amine allows for further functionalization .

Benzyl 4-(Chlorosulfonylmethyl)piperidine-1-carboxylate

- Structure : Contains a chlorosulfonylmethyl substituent on the piperidine ring.

- Key Differences : The sulfonyl chloride group increases electrophilicity, enabling nucleophilic substitution reactions. This reactivity is absent in the target compound, limiting its utility in covalent inhibitor design .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide Hydrochloride

- Structure : Substitutes the carboxylate ester with a carboxamide and a hydroxy-tert-butyl group.

- These modifications may enhance CNS penetration compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Compounds like tert-butyl carbamates (e.g., ) and boronate esters (e.g., ) are preferred intermediates due to their stability and reactivity, whereas the target compound’s ester linkage may limit synthetic versatility.

- Pharmacological Profiles : Morpholine analogs () and carboxamide derivatives () exhibit enhanced solubility and bioavailability compared to the target compound, suggesting opportunities for structural optimization.

- Reactivity : The absence of electrophilic groups (e.g., sulfonyl chlorides in ) in the target compound reduces its utility in covalent drug design but improves metabolic stability.

生物活性

Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H23ClN2O2. It features a piperidine ring, which is known for its role in various biological activities. The carboxylate group enhances its chemical reactivity, making it a valuable candidate for drug design and development.

Research indicates that this compound may interact with various biological targets, influencing pathways related to inflammation and pain modulation. Its structural characteristics allow it to bind effectively to specific receptors, potentially leading to therapeutic effects.

- NLRP3 Inhibition : Studies have shown that related compounds can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. For instance, certain derivatives have demonstrated the ability to prevent pyroptosis and reduce IL-1β release in macrophages, suggesting potential anti-inflammatory properties .

- Opioid Receptor Affinity : Similar piperidine derivatives have exhibited binding affinities towards μ-opioid receptors, indicating potential applications in pain management. Ligands with hydroxyl substitutions showed excellent selectivity and agonist activities, highlighting the importance of structural modifications in enhancing biological activity .

Case Studies and Experimental Data

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

- Anti-inflammatory Activity : A study reported that compounds similar to this compound inhibited IL-1β release by approximately 20% at concentrations around 10 µM. This suggests a concentration-dependent effect on inflammatory markers .

- Binding Affinities : In another study focusing on opioid receptor ligands, compounds with similar structures demonstrated binding affinities ranging from moderate to high towards μ-opioid receptors. The most promising derivatives showed over 1000-fold selectivity towards these receptors compared to δ-opioid receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidin-4-ylmethyl piperidine-1-carboxylate | Different substituent on nitrogen | May exhibit different biological activities |

| Piperidin-2-methylpiperidine-1-carboxylate | Methyl group substitution | Altered pharmacokinetics due to steric effects |

| Piperidin-3-methylpiperidine-1-carboxylate | Methyl group at another position | Potentially different receptor interactions |

| Piperidin-2-ylmethyl piperidine-1-carboxylate | Contains both piperidine rings | Notable anti-inflammatory and analgesic potential |

Q & A

Q. What are the standard synthetic routes for Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

The synthesis of piperidine-1-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylates are synthesized via reactions with amines under basic conditions (e.g., NaH in THF) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Catalyst use : Raney nickel or palladium catalysts enhance hydrogenation steps for intermediate reduction .

- Temperature control : Room temperature (r.t.) is often sufficient, but elevated temperatures (40–60°C) may improve kinetics for sterically hindered substrates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as noted in similar hydrochloride salt syntheses .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity by verifying piperidine ring protons (δ 1.4–3.0 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>99%), while mass spectrometry validates molecular weight (e.g., [M+H]+ ion) .

- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl percentages to confirm stoichiometry .

- X-ray crystallography : Resolves crystal structure for salts, critical for understanding solid-state stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on analogous piperidine derivatives:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for piperidine-1-carboxylate derivatives, and what validation strategies are recommended?

Contradictions in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:

- Solubility differences : Hydrochloride salts can exhibit variable solubility in buffer systems, affecting dose-response curves. Pre-solubilization in DMSO (<0.1% final concentration) is advised .

- Metabolic instability : Use liver microsome assays to assess metabolic clearance rates and correlate with in vivo efficacy .

- Off-target effects : Employ counter-screening panels (e.g., kinase or GPCR arrays) to identify non-specific interactions .

Q. What strategies are effective in mitigating instability or degradation of hydrochloride salts of piperidine derivatives under varying storage conditions?

Stability challenges include hygroscopicity and thermal decomposition. Solutions involve:

- Storage conditions : Airtight containers with desiccants at -20°C in the dark prevent hydrolysis and oxidation .

- Lyophilization : Freeze-drying improves long-term stability for in vivo studies .

- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking identify degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound analogs?

Methodological approaches include:

- Core modifications : Introduce substituents at the piperidine nitrogen or ester group (e.g., tert-butyl vs. benzyl) to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the carboxylate group with amides or sulfonamides to enhance metabolic stability .

- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate molecular fields (steric, electrostatic) with activity data from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。